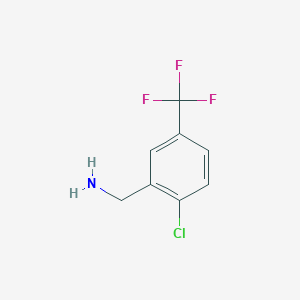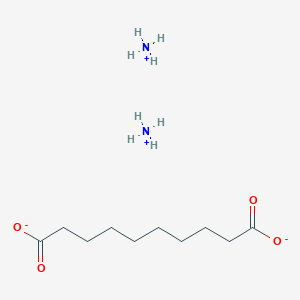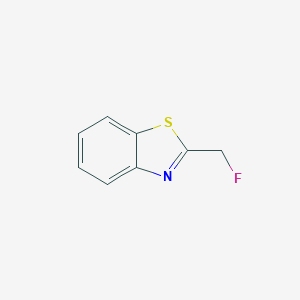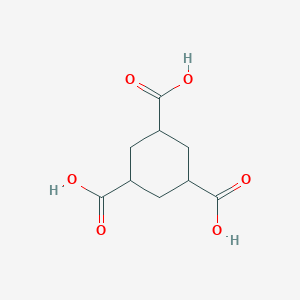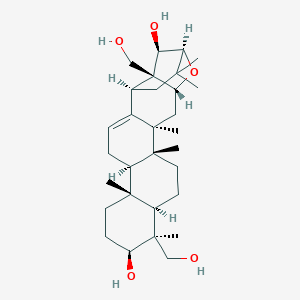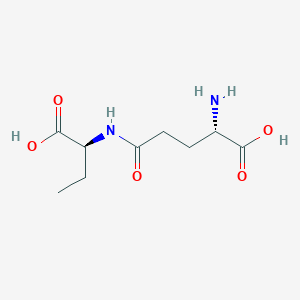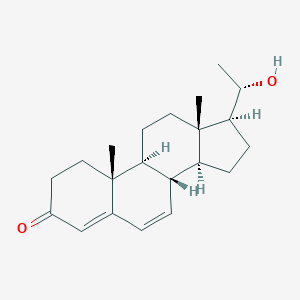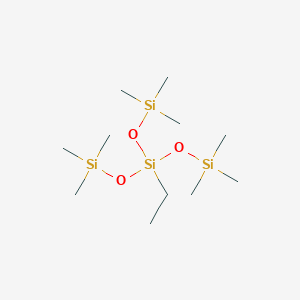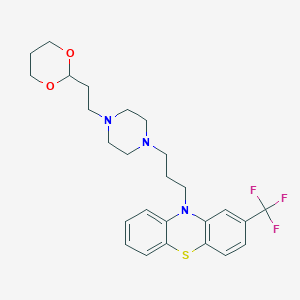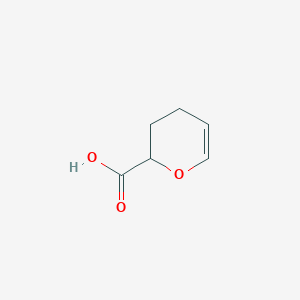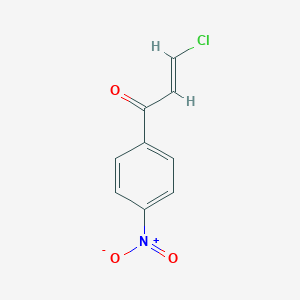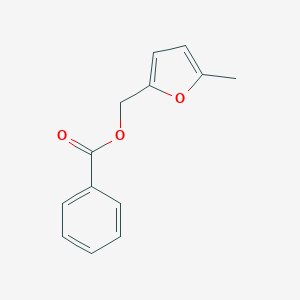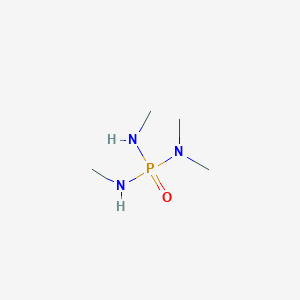
N,N,N',N''-Tetramethylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N',N''-Tetramethylphosphoric triamide (TMP) is a chemical compound that has been widely used in scientific research. It is a polar, aprotic solvent that is commonly used as a reaction medium for a variety of chemical reactions. TMP is a colorless, odorless liquid that is soluble in water, ethanol, and many other organic solvents. It is a versatile compound that has been used in a wide range of applications, including as a solvent, a reagent, and a reaction medium.
Wirkmechanismus
The mechanism of action of N,N,N',N''-Tetramethylphosphoric triamide is not fully understood. It is believed to act as a polar, aprotic solvent that can stabilize reactive intermediates and facilitate chemical reactions. N,N,N',N''-Tetramethylphosphoric triamide has also been shown to form complexes with metal ions, which can affect the reactivity and selectivity of chemical reactions.
Biochemische Und Physiologische Effekte
N,N,N',N''-Tetramethylphosphoric triamide has been shown to have low toxicity and is generally considered to be safe for use in scientific research. However, it has been shown to have some biochemical and physiological effects. N,N,N',N''-Tetramethylphosphoric triamide has been shown to affect the activity of certain enzymes, including acetylcholinesterase and cholinesterase. It has also been shown to affect the permeability of cell membranes and to have some antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,N',N''-Tetramethylphosphoric triamide has several advantages for use in scientific research. It is a polar, aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also relatively inert and does not react with many common reagents. However, N,N,N',N''-Tetramethylphosphoric triamide also has some limitations. It is highly hygroscopic and can absorb water from the atmosphere, which can affect the outcome of some reactions. It is also relatively expensive and can be difficult to handle due to its high reactivity with water.
Zukünftige Richtungen
There are several potential future directions for research involving N,N,N',N''-Tetramethylphosphoric triamide. One area of interest is the development of new synthetic methods for N,N,N',N''-Tetramethylphosphoric triamide that are more efficient and cost-effective. Another area of interest is the use of N,N,N',N''-Tetramethylphosphoric triamide as a reaction medium for the synthesis of new materials, such as metal-organic frameworks and porous polymers. Additionally, the potential biomedical applications of N,N,N',N''-Tetramethylphosphoric triamide, such as drug delivery and tissue engineering, are an area of active research.
Synthesemethoden
N,N,N',N''-Tetramethylphosphoric triamide is commonly synthesized by the reaction of phosphorus pentoxide with dimethylamine in the presence of a catalyst. The reaction produces N,N,N',N''-Tetramethylphosphoric triamide and water as byproducts. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products. The purity of the resulting N,N,N',N''-Tetramethylphosphoric triamide can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N,N',N''-Tetramethylphosphoric triamide has been used in a wide range of scientific research applications. It is commonly used as a solvent for a variety of chemical reactions, including peptide synthesis, polymerization, and organometallic reactions. N,N,N',N''-Tetramethylphosphoric triamide has also been used as a reagent in the synthesis of phosphazene polymers, which have potential applications in drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
16853-36-4 |
|---|---|
Produktname |
N,N,N',N''-Tetramethylphosphoric triamide |
Molekularformel |
C4H14N3OP |
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
N-[dimethylamino(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C4H14N3OP/c1-5-9(8,6-2)7(3)4/h1-4H3,(H2,5,6,8) |
InChI-Schlüssel |
IQICYUQNNRAIMZ-UHFFFAOYSA-N |
SMILES |
CNP(=O)(NC)N(C)C |
Kanonische SMILES |
CNP(=O)(NC)N(C)C |
Andere CAS-Nummern |
16853-36-4 |
Synonyme |
N-(dimethylamino-methylamino-phosphoryl)methanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




